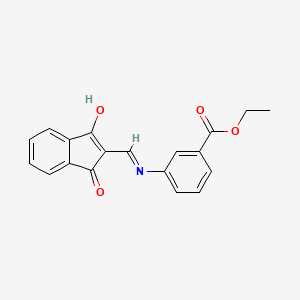

Ethyl 3-(((1,3-dioxoindan-2-ylidene)methyl)amino)benzoate

Description

Ethyl 3-(((1,3-dioxoindan-2-ylidene)methyl)amino)benzoate is a benzoate ester derivative featuring a 1,3-dioxoindan moiety linked via a methylene-amino bridge. Its structure combines aromaticity (benzoate core) and electron-deficient motifs (dioxoindan), which may influence reactivity and biological activity.

Properties

IUPAC Name |

ethyl 3-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c1-2-24-19(23)12-6-5-7-13(10-12)20-11-16-17(21)14-8-3-4-9-15(14)18(16)22/h3-11,21H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAPUHWAECKICU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N=CC2=C(C3=CC=CC=C3C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(((1,3-dioxoindan-2-ylidene)methyl)amino)benzoate typically involves the condensation of 1,3-dioxoindan-2-ylidene with ethyl 3-aminobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(((1,3-dioxoindan-2-ylidene)methyl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

Ethyl 3-(((1,3-dioxoindan-2-ylidene)methyl)amino)benzoate has various scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(((1,3-dioxoindan-2-ylidene)methyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- The 1,3-dioxoindan group in the target compound distinguishes it from isoindoline-dione derivatives (e.g., ), which exhibit reduced π-conjugation due to their fused-ring system.

- Substituents like chloroacetyl () or imidazolidinone () alter electronic properties and biological interactions. For example, the chloroacetyl group enhances electrophilicity, making a reactive intermediate.

Key Observations :

- Sodium hydride (NaH) in solvent-free conditions () and lithium hexamethyldisilazide (LiHMDS) () are common bases for facilitating condensation reactions in benzoate derivatives.

- Yields for structurally complex analogs (e.g., ) are typically low (≤20%), suggesting similar challenges in synthesizing the target compound.

Physicochemical Properties

Biological Activity

Ethyl 3-(((1,3-dioxoindan-2-ylidene)methyl)amino)benzoate, a compound featuring a unique structural motif combining an indanone derivative with an ethyl benzoate moiety, has garnered attention for its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

This compound features:

- An ethyl group attached to a benzoate.

- A dioxoindan moiety that may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit diverse biological activities due to their ability to interact with various biological targets. The mechanisms of action for this compound may include:

- Antioxidant Activity : Compounds containing dioxo groups are known for their ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial Properties : Similar derivatives have shown efficacy against various bacterial strains, suggesting potential antibacterial activity.

- Anti-inflammatory Effects : Some studies indicate that related compounds can inhibit pro-inflammatory pathways, including the NF-kB signaling pathway.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and structurally related compounds.

| Activity | Type | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antioxidant | DPPH Scavenging | 25 µM | |

| Antibacterial | Staphylococcus aureus | 15 µg/mL | |

| Antifungal | Candida albicans | 10 µg/mL | |

| Anti-inflammatory | COX Inhibition | IC50 = 30 µM |

Case Studies

Several case studies have explored the biological implications of this compound:

- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) observed at 15 µg/mL for Staphylococcus aureus.

- In Vivo Anti-inflammatory Study : In a murine model of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. The study concluded that the compound could serve as a potential therapeutic agent for inflammatory diseases.

Research Findings

Recent literature highlights the importance of structural modifications in enhancing the biological activity of indanone derivatives. For instance:

- Synthesis and Evaluation : Various analogs were synthesized to evaluate their cytotoxicity and anti-cancer properties using cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). This compound showed promising results with IC50 values lower than those of standard chemotherapeutics.

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-(((1,3-dioxoindan-2-ylidene)methyl)amino)benzoate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves a multi-step process:

Condensation Reaction : React ethyl 3-aminobenzoate with 1,3-indandione derivatives under acidic or basic conditions. For example, refluxing in dioxane with a molar excess of the indan-dione component (similar to methods in ).

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Optimization : Adjust solvent polarity (e.g., dioxane vs. DMF), temperature (80–120°C), and stoichiometry (1:1.2 molar ratio of amine to indan-dione) to improve yields.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Answer: Essential techniques include:

- NMR Spectroscopy : Confirm the presence of ester (-COOEt), aromatic protons, and imine (C=N) groups. H NMR should show a singlet for the indan-dione methylidene group (δ ~6.8–7.2 ppm) .

- Mass Spectrometry (LC-MS/MS) : Validate molecular weight (e.g., [M+H]+ ion) using protocols similar to those for ethyl glucuronide derivatives .

- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., twinned crystals) be resolved during structural refinement?

Answer:

- Data Collection : Use high-resolution synchrotron sources to improve data quality.

- Software Tools : Employ SHELXL’s twin refinement module (BASF parameter) to model twinning ratios. For example, a BASF value of 0.25 indicates a 25% twin fraction .

- Validation : Cross-check with PLATON’s ADDSYM algorithm to detect missed symmetry .

Q. What methodologies are used to investigate the compound’s biological activity, and how can contradictory in vitro/in vivo data be addressed?

Answer:

- In Vitro Assays : Screen for antimicrobial or anticancer activity using dose-response curves (e.g., IC50 determination) as in studies on GPR40 agonists .

- Mechanistic Studies : Perform receptor binding assays or molecular docking to identify targets (e.g., kinase inhibition).

- Data Reconciliation : Replicate experiments under standardized conditions (pH, temperature) and use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate results .

Q. How can synthetic byproducts or degradation products be identified and minimized?

Answer:

- HPLC-MS Analysis : Use reverse-phase columns (e.g., Purospher® STAR RP-18) to separate impurities .

- Reaction Monitoring : Track intermediates via TLC or in-situ IR spectroscopy.

- Process Optimization : Introduce scavenger resins or adjust pH to suppress side reactions (e.g., hydrolysis of the ester group) .

Q. What computational tools are recommended for predicting the compound’s reactivity or spectroscopic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.